molecular formula C22H20BrN3O4S B416125 ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate

Cat. No.: B416125
M. Wt: 502.4g/mol
InChI Key: JKKTYFSOYYVOEH-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate involves multiple steps. One common method includes the reaction of 5-bromo-2-methylindole with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with acetic anhydride to introduce the acetyloxy group.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the cyano and sulfanyl groups allows for strong interactions with biological molecules, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity. Its structure allows for diverse chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C22H20BrN3O4S

Molecular Weight

502.4g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-1-methylindole-3-carboxylate

InChI

InChI=1S/C22H20BrN3O4S/c1-5-29-22(28)20-15-8-19(30-13(3)27)16(23)9-17(15)26(4)18(20)11-31-21-14(10-24)7-6-12(2)25-21/h6-9H,5,11H2,1-4H3

InChI Key

JKKTYFSOYYVOEH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C=CC(=N3)C)C#N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C=CC(=N3)C)C#N

Origin of Product

United States

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